molecular formula C21H25NO3S B11648598 1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline

1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline

Cat. No.: B11648598
M. Wt: 371.5 g/mol
InChI Key: DEEUXNHJUZGTFW-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C21H25NO3S. It is known for its unique chemical structure, which includes a quinoline core substituted with ethoxyphenyl and sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline typically involves multiple steps. One common method includes the sulfonylation of a quinoline derivative with 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death in certain biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline
  • 1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline
  • 1-[(4-Fluorophenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline

Uniqueness

1-[(4-Ethoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2,2,4,6-tetramethylquinoline

InChI

InChI=1S/C21H25NO3S/c1-6-25-17-8-10-18(11-9-17)26(23,24)22-20-12-7-15(2)13-19(20)16(3)14-21(22,4)5/h7-14H,6H2,1-5H3

InChI Key

DEEUXNHJUZGTFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C

Origin of Product

United States

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